![molecular formula C16H16BrNO2 B5654324 2-(2-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5654324.png)
2-(2-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of halogenated phenols with acetamides or acetyl chloride derivatives in the presence of a solvent and a base. For example, compounds like N-Methyl-2-(4-phenoxyphenoxy) acetamide were synthesized by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as solvent in the presence of anhydrous potassium carbonate, achieving yields beyond 85% (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography and spectroscopic methods (IR, MS, NMR), plays a crucial role in confirming the structure of synthesized compounds. For instance, the molecular structure of compounds closely related to 2-(2-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide can be elucidated through these techniques, providing detailed insights into the arrangement of atoms and the spatial configuration of the molecule.
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature often include nucleophilic substitution reactions, where the bromophenoxy group might react with various nucleophiles. Additionally, the presence of the acetamide group can lead to further functionalization through reactions such as acylation, nitration, and others, depending on the specific conditions and reactants used.
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, and solubility, are determined by their molecular structure. These properties are critical for understanding the behavior of the compound in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other chemical entities, are influenced by the functional groups present in the molecule. Studies on similar compounds have shown that these properties can be finely tuned by modifying the molecular structure, which has implications for their use in synthetic chemistry and potential applications in various industries.
References:
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-7-8-14(12(2)9-11)18-16(19)10-20-15-6-4-3-5-13(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYOBMUXFLGPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.